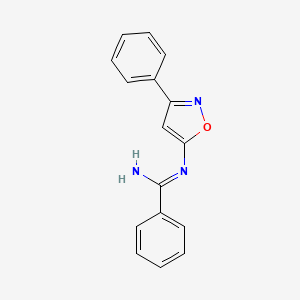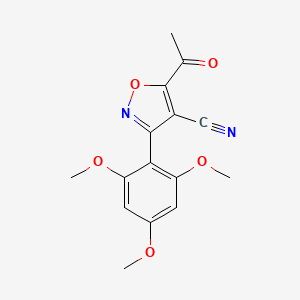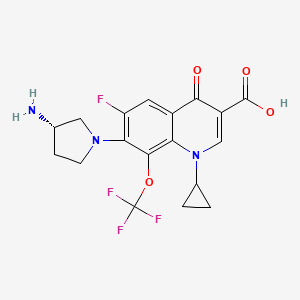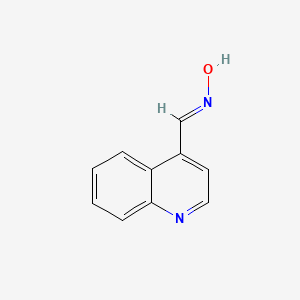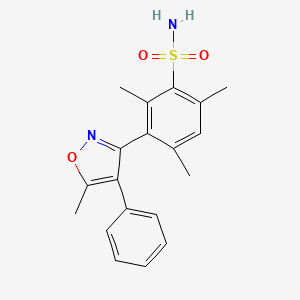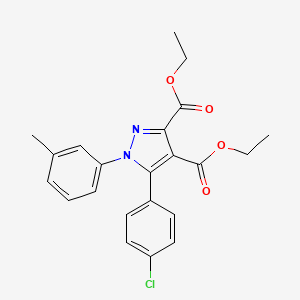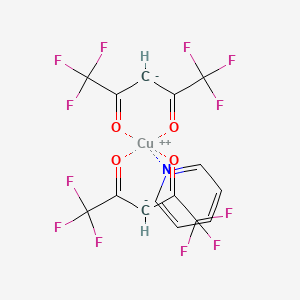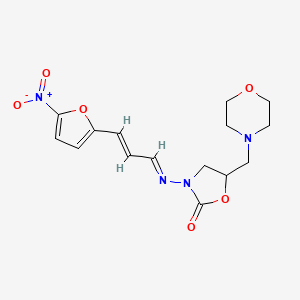
5-(Morpholinomethyl)-3-((3-(5-nitro-2-furyl)allylidene)amino)-2-oxazolidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one is a complex organic compound that features a morpholine ring, a nitrofuran moiety, and an oxazolidinone core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the oxazolidinone core: This can be achieved by reacting an appropriate amino alcohol with phosgene or a phosgene equivalent under controlled conditions.
Introduction of the nitrofuran moiety: This step involves the reaction of the oxazolidinone intermediate with a nitrofuran derivative, often through a condensation reaction.
Attachment of the morpholine ring:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
Oxidation: The nitrofuran moiety can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: The nitro group in the nitrofuran moiety can be reduced to an amine group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Oxidized derivatives of the nitrofuran moiety.
Reduction: Amino derivatives of the nitrofuran moiety.
Substitution: Various substituted morpholine derivatives.
科学的研究の応用
5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitrofuran moiety.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
作用機序
The mechanism of action of 5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one involves its interaction with biological targets:
Molecular Targets: The compound may target bacterial enzymes or cell wall synthesis pathways, leading to its antimicrobial effects.
Pathways Involved: The nitrofuran moiety can generate reactive oxygen species, which can damage bacterial DNA and proteins, leading to cell death.
類似化合物との比較
Similar Compounds
5-(Morpholinomethyl)-3-(2-nitrovinyl)oxazolidin-2-one: Similar structure but with a different nitro group placement.
3-(5-Nitrofuran-2-yl)-2-oxazolidinone: Lacks the morpholine ring.
5-(Morpholinomethyl)-3-(2-nitrobenzylidene)oxazolidin-2-one: Contains a nitrobenzylidene group instead of the nitrofuran moiety.
Uniqueness
5-(Morpholinomethyl)-3-((3-(5-nitrofuran-2-yl)allylidene)amino)oxazolidin-2-one is unique due to the combination of the morpholine ring, nitrofuran moiety, and oxazolidinone core, which imparts distinct chemical and biological properties.
特性
CAS番号 |
3318-79-4 |
|---|---|
分子式 |
C15H18N4O6 |
分子量 |
350.33 g/mol |
IUPAC名 |
5-(morpholin-4-ylmethyl)-3-[(E)-[(E)-3-(5-nitrofuran-2-yl)prop-2-enylidene]amino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H18N4O6/c20-15-18(11-13(25-15)10-17-6-8-23-9-7-17)16-5-1-2-12-3-4-14(24-12)19(21)22/h1-5,13H,6-11H2/b2-1+,16-5+ |
InChIキー |
JJMVIBKIWOCGSL-BRBVRSMXSA-N |
異性体SMILES |
C1COCCN1CC2CN(C(=O)O2)/N=C/C=C/C3=CC=C(O3)[N+](=O)[O-] |
正規SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC=CC3=CC=C(O3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


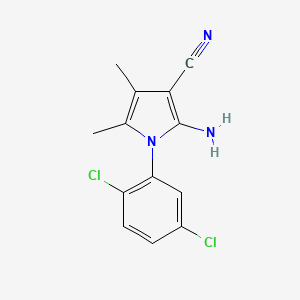
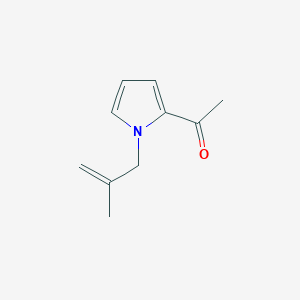
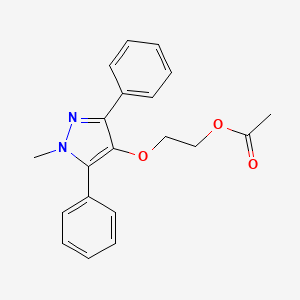
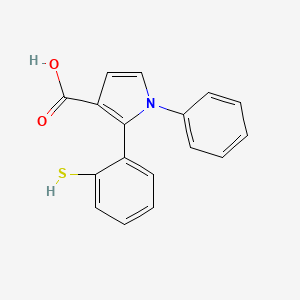
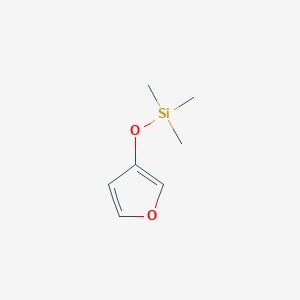
![Ethyl 1,3-diphenylpyrrolo[2,1-a]isoquinoline-2-carboxylate](/img/structure/B12887531.png)
